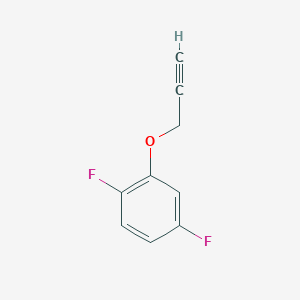

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-difluoro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPSWRAYBCQEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612174 | |

| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457628-36-3 | |

| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a fluorinated aromatic propargyl ether with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can enhance pharmacokinetic properties, metabolic stability, and binding affinity of drug candidates.[1][2][3] The propargyl group serves as a versatile handle for further chemical modifications, such as click chemistry. This document details the Williamson ether synthesis as the primary and most efficient route to the target molecule, offering in-depth insights into the reaction mechanism, optimization of experimental parameters, and best practices for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable chemical building block.

Introduction: The Significance of Fluorinated Propargyl Ethers in Modern Chemistry

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[2] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[1][2] When combined with a propargyl moiety, the resulting fluorinated propargyl ethers become powerful synthons for creating complex molecular architectures. The terminal alkyne of the propargyl group is particularly amenable to a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This compound is a bifunctional molecule that leverages these advantages. The difluorinated benzene ring provides a metabolically stable core with altered electronic properties, while the propargyl ether offers a reactive handle for conjugation and derivatization. This unique combination makes it a highly attractive building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of aromatic ethers, including this compound, is the Williamson ether synthesis.[4][5][6] This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

The overall reaction is depicted below:

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot process:

-

Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of 2,5-difluorophenol, forming a more nucleophilic phenoxide ion. The choice of base is critical and can influence the reaction rate and yield. Common bases include potassium carbonate, sodium hydride, and alkali metal hydroxides.

-

Nucleophilic Substitution (SN2): The resulting 2,5-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl halide (e.g., propargyl bromide). This concerted, backside attack displaces the halide leaving group, forming the desired ether linkage and a salt byproduct.[5][6]

Figure 1: Reaction mechanism workflow.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |

| 2,5-Difluorophenol | 2713-31-7 | 130.09 g/mol | 1.0 eq | Starting material |

| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 g/mol | 1.2 eq | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 eq | Base |

| Acetone | 67-64-1 | 58.08 g/mol | - | Solvent |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | Extraction solvent |

| Brine (saturated NaCl solution) | - | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask until the reagents are fully submerged and can be stirred effectively.

-

Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methylene protons of the propargyl group, and the terminal alkyne proton.

-

¹³C NMR: Expect signals for the aromatic carbons, the methylene carbon, and the two alkyne carbons.

-

¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C-F bonds, the C-O-C ether linkage, the C≡C triple bond, and the ≡C-H bond.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₉H₆F₂O, MW: 168.14 g/mol ) should be observed.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[7]

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable fluorinated building block can be obtained in good yield and high purity. Its unique structural features make it a promising candidate for applications in the development of novel therapeutics and functional materials.

References

- JPH05213806A - Preparation of propargyl ether and novel propargyl ether - Google P

- EP0639554A1 - Process for the preparation of propargyl ethers - Google P

-

Williamson Ether Synthesis. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

- WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

- US4885403A - Process for making propargyl ethers of bisphenols - Google P

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (URL: [Link])

- JPH07285896A - 1,4-difluorobenzene derivative - Google P

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (URL: [Link])

-

This compound. (URL: [Link])

-

1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem. (URL: [Link])

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

- A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)

-

2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem - NIH. (URL: [Link])

-

2,5-Difluorophenol. (URL: [Link])

-

2-5-Difluorophenol.pdf - Cheméo. (URL: [Link])

-

This compound - 艾仕生命科學有限公司Antibody Chemical Enzyme. (URL: [Link])

-

Synthesis and Property of 2,2-Difluoro-1,4-diazaborole | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reaction - ResearchGate. (URL: [Link])

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cpchem.com [cpchem.com]

An In-depth Technical Guide to the Synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The core of this synthesis lies in the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile molecule into their synthetic workflows.

Introduction: The Significance of Fluorinated Aryl Propargyl Ethers

Aryl propargyl ethers are a class of organic compounds characterized by an aromatic ring linked to a propargyl group (HC≡C-CH₂-) through an ether linkage. The presence of the terminal alkyne functionality makes them exceptionally versatile intermediates for a wide range of chemical transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.

The incorporation of fluorine atoms into the aromatic ring, as in the case of this compound, can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated aryl propargyl ethers are of considerable interest in medicinal chemistry and materials science.

This guide focuses on the synthesis of this compound, providing a detailed understanding of its formation mechanism and a practical protocol for its preparation.

The Reaction Mechanism: A Classic S(_N)2 Transformation

The formation of this compound is achieved through the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2]

The key steps of the mechanism are as follows:

-

Deprotonation of the Phenol: The synthesis commences with the deprotonation of the starting material, 2,5-difluorophenol, by a suitable base. The phenolic proton is acidic and is readily abstracted by the base to form a highly nucleophilic 2,5-difluorophenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to induce side reactions.

-

Nucleophilic Attack: The newly formed 2,5-difluorophenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of the propargyl halide (e.g., propargyl bromide). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).[1]

-

Displacement of the Leaving Group: In a concerted step, as the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group.[1] The choice of the leaving group is also important; bromide and iodide are excellent leaving groups, facilitating a rapid reaction.

The overall transformation results in the formation of the desired ether, this compound, and a salt byproduct.

Visualizing the Mechanism

Caption: The S(_N)2 mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established principles of Williamson ether synthesis adapted for this specific substrate.[3]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,5-Difluorophenol | C₆H₄F₂O | 130.09 | 1.00 g | 7.69 | Starting Material |

| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 1.14 mL | 10.0 | Electrophile |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.13 g | 15.4 | Base |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorophenol (1.00 g, 7.69 mmol) and anhydrous potassium carbonate (2.13 g, 15.4 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.

-

Stirring and Heating: Begin stirring the mixture and heat it to 80 °C in an oil bath. Stir for 15 minutes to ensure the formation of the phenoxide salt.[3]

-

Addition of Propargyl Bromide: Slowly add propargyl bromide (1.14 mL, 10.0 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction Monitoring: Maintain the reaction mixture at 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 10% aqueous sodium hydroxide solution (50 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.[4]

Characterization of the Product

-

¹H NMR:

-

Aromatic protons will appear as multiplets in the range of δ 6.8-7.2 ppm.

-

The methylene protons of the propargyl group (-O-CH₂-C≡CH) are expected to be a doublet around δ 4.7 ppm.

-

The acetylenic proton (-C≡CH) should appear as a triplet around δ 2.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons will show signals in the region of δ 110-160 ppm, with characteristic C-F couplings.

-

The methylene carbon (-O-CH₂-) is expected around δ 56 ppm.

-

The acetylenic carbons (-C≡CH) should appear around δ 75 and δ 79 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

-

A sharp, weak absorption around 2120 cm⁻¹ for the C≡C stretch.

-

Strong absorptions in the 1200-1300 cm⁻¹ region for the Ar-O-C stretch.

-

Absorptions corresponding to C-F stretching in the aromatic region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) is expected at m/z = 168.04.

-

Causality Behind Experimental Choices and Self-Validation

The success of this synthesis hinges on several key experimental choices, each with a specific purpose that contributes to a self-validating system.

-

Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions such as the elimination of the propargyl bromide. Its insolubility in DMF necessitates heating to promote the reaction at the solid-liquid interface.

-

Choice of Solvent (DMF): Dimethylformamide is a polar aprotic solvent. It effectively dissolves the organic reactants and the phenoxide intermediate, facilitating the S(_N)2 reaction. Aprotic solvents do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity and reaction rate.

-

Reaction Temperature (80 °C): This temperature provides a balance between achieving a reasonable reaction rate and minimizing potential side reactions. Higher temperatures could lead to the decomposition of the reactants or products.[3]

-

Purification (Column Chromatography): This is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, and residual solvent. The purity of the final product can be readily assessed by TLC and confirmed by spectroscopic analysis.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and straightforward method for accessing this valuable fluorinated building block. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided in this guide, coupled with the rationale behind the experimental choices, offers a robust framework for the successful preparation and purification of this versatile compound, paving the way for its application in the development of new chemical entities with enhanced properties.

References

- Benchchem. (2025). Technical Support Center: Deprotection of Propynyloxy Ethers. Benchchem.

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (1988).

- The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene. It details a robust laboratory-scale synthesis protocol, purification methods, and an analysis of the compound's reactivity, with a particular focus on its application as a versatile building block in medicinal chemistry and materials science. The guide also outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Section 1: Introduction

This compound, a halogenated aromatic ether, is a molecule of significant interest in contemporary chemical synthesis. Its unique structural features—a difluorinated benzene ring and a terminal alkyne moiety—make it a highly valuable precursor for the synthesis of complex organic molecules. The fluorine atoms can modulate the electronic properties and metabolic stability of derivative compounds, a desirable trait in drug design. The propargyl group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This powerful ligation method allows for the efficient and specific conjugation of this building block to other molecules, facilitating the rapid assembly of compound libraries for drug discovery and the development of novel functional materials.[3]

Systematic Name: this compound Common Name: 2,5-Difluorophenyl propargyl ether CAS Number: 457628-36-3[4] Molecular Formula: C₉H₆F₂O[4] Molecular Weight: 168.14 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties. The spectroscopic data is inferred from the analysis of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂O | [4] |

| Molecular Weight | 168.14 g/mol | [4] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred |

Spectroscopic Data Interpretation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, and the terminal alkyne proton. The aromatic protons will likely appear as complex multiplets in the range of 6.8-7.5 ppm, with coupling to the fluorine atoms. The methylene protons adjacent to the oxygen will resonate around 4.7 ppm as a doublet, showing coupling to the acetylenic proton. The terminal alkyne proton should appear as a triplet around 2.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and ether substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbons of the propargyl group are expected at approximately 56 ppm (CH₂), 76 ppm (alkyne C-H), and 78 ppm (alkyne C).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is predicted to show key absorption bands characteristic of its functional groups. A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch will appear as a weak band around 2120 cm⁻¹. Strong C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-O-C ether linkage will show stretching vibrations in the 1250-1050 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would likely involve the loss of the propargyl group and subsequent fragmentation of the difluorophenoxy cation.

Section 3: Synthesis and Purification

The most direct and widely used method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,5-difluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with propargyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a 0.2 M solution.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add propargyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Section 4: Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by its two key functional groups: the terminal alkyne and the difluorinated aromatic ring.

-

Alkyne Reactivity: The terminal alkyne is a versatile functional group that can undergo a variety of reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7][1][2] The terminal alkyne can also participate in Sonogashira coupling, Glaser coupling, and other metal-catalyzed transformations.

-

Aromatic Ring Reactivity: The difluorinated benzene ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, it can undergo nucleophilic aromatic substitution (SₙAr) under certain conditions, particularly at the carbon atom para to the propargyloxy group, which is activated by the ortho and para fluorine atoms.

Stability and Storage: this compound is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Section 5: Applications in Research and Development

The primary application of this compound stems from its utility as a bifunctional building block.

-

Drug Discovery: In medicinal chemistry, this compound can be used to introduce a difluorinated phenyl propargyl ether moiety into a drug candidate. The fluorine atoms can enhance metabolic stability and binding affinity, while the alkyne allows for the conjugation of the molecule to other pharmacophores, solubilizing groups, or imaging agents via click chemistry.[8][3] This modular approach accelerates the synthesis of compound libraries for high-throughput screening.

-

Materials Science: The ability of the alkyne group to participate in polymerization and surface functionalization reactions makes this compound a candidate for the development of advanced materials. For example, it can be used to modify the surface of polymers or nanoparticles to impart specific properties, such as hydrophobicity or biocompatibility.

Caption: Key applications stemming from the compound's reactive alkyne group.

Section 6: Safety and Handling

-

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The long-term toxicological properties have not been fully investigated.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

-

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

-

Section 7: Conclusion

This compound is a valuable and versatile chemical building block with significant potential in both academic and industrial research. Its synthesis via the Williamson ether reaction is straightforward, and its unique combination of a difluorinated aromatic ring and a terminal alkyne makes it an attractive component for the construction of complex and functional molecules. The continued exploration of its applications, particularly in the realm of click chemistry for drug discovery and materials science, is expected to yield further innovative developments.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Jia, M., & Jäschke, A. (2013). Click chemistry in drug discovery. Expert Opinion on Drug Discovery, 8(12), 1541-1554. [Link]

-

Gao, C., & Yan, D. (2010). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 35(3), 279-335. [Link]

-

PubChem. (n.d.). 2,5-Difluorophenol. Retrieved from [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing applications of “click chemistry” for bioconjugation in contemporary biomedical research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 4. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 2,5-Difluorophenol | C6H4F2O | CID 94952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-ジフルオロフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 8. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: A Comprehensive Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, a molecule featuring a difluorinated aromatic ring coupled with a propargyl ether moiety, represents a versatile building block with potential applications in medicinal chemistry and polymer science. The presence of the fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the terminal alkyne provides a reactive handle for click chemistry and further functionalization.

Molecular Structure

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The numbering convention used in this guide for NMR assignments is presented in the following diagram.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the propargyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the oxygen atom.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.0 - 7.2 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 8, 4 | H6 |

| ~6.8 - 7.0 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 10, 3 | H5 |

| ~6.7 - 6.9 | ddd | J(H,H) ≈ 9, J(H,F) ≈ 8, 3 | H3 |

| ~4.7 | d | J(H,H) ≈ 2.4 | H7 (CH₂) |

| ~2.5 | t | J(H,H) ≈ 2.4 | H9 (≡CH) |

Rationale for Predictions:

-

Aromatic Protons (H3, H5, H6): The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shifts are predicted based on the additive effects of the fluorine and propargyloxy substituents on the benzene ring. The presence of two fluorine atoms will generally shift the aromatic protons to a higher frequency (downfield) compared to benzene. The ortho, meta, and para H-F coupling constants in fluorinated benzenes are well-documented and typically fall in the ranges of 6-10 Hz (ortho), 5-8 Hz (meta), and 0-3 Hz (para).[1] The multiplicities are expected to be complex due to these multiple couplings.

-

Propargyl Methylene Protons (H7): The methylene protons adjacent to the oxygen atom are expected to resonate at a downfield-shifted position (~4.7 ppm) due to the deshielding effect of the electronegative oxygen.[2][3][4] They will likely appear as a doublet due to coupling with the terminal alkyne proton (H9).

-

Terminal Alkyne Proton (H9): The acetylenic proton is anticipated to appear as a triplet at around 2.5 ppm due to coupling with the methylene protons (H7).[5][6] This relatively upfield chemical shift for a proton on an unsaturated carbon is a characteristic feature of terminal alkynes.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be significantly influenced by the attached fluorine and oxygen atoms, and the carbon signals of the fluorinated benzene ring will exhibit splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |

|---|---|---|

| C1 | ~155 - 160 | d, ¹J(C,F) ≈ 240-250 Hz |

| C2 | ~140 - 145 | d, ²J(C,F) ≈ 15-25 Hz |

| C3 | ~115 - 120 | d, ³J(C,F) ≈ 5-10 Hz |

| C4 | ~150 - 155 | d, ¹J(C,F) ≈ 240-250 Hz |

| C5 | ~110 - 115 | dd, ²J(C,F) ≈ 15-25 Hz, ³J(C,F) ≈ 5-10 Hz |

| C6 | ~118 - 123 | dd, ²J(C,F) ≈ 15-25 Hz, ⁴J(C,F) ≈ 1-5 Hz |

| C7 (CH₂) | ~55 - 60 | t |

| C8 (C≡) | ~78 - 82 | s |

| C9 (≡CH) | ~75 - 79 | d |

Rationale for Predictions:

-

Aromatic Carbons (C1-C6): The carbons directly attached to the fluorine atoms (C1 and C4) will show large one-bond C-F coupling constants (¹J(C,F)) in the range of 240-250 Hz and will be significantly shifted downfield.[7] The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings. The carbon attached to the oxygen (C2) will also be shifted downfield.

-

Propargyl Carbons (C7, C8, C9): The methylene carbon (C7) adjacent to the oxygen is expected to resonate around 55-60 ppm. The sp-hybridized carbons of the alkyne (C8 and C9) will appear in the characteristic region of 75-85 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~2120 | Weak to Medium | C≡C Stretch (Terminal Alkyne) |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |

| ~1250 and ~1050 | Strong | Aryl-Alkyl Ether C-O Stretch (Asymmetric and Symmetric) |

| ~1200 - 1100 | Strong | C-F Stretch |

| ~700 - 610 | Strong, Broad | ≡C-H Bend |

Rationale for Predictions:

-

Terminal Alkyne: The most characteristic peaks for the propargyl group will be the strong, sharp ≡C-H stretch at approximately 3300 cm⁻¹ and the weak to medium C≡C triple bond stretch around 2120 cm⁻¹.[6][9] A strong, broad bend for the ≡C-H bond is also expected in the 700-610 cm⁻¹ region.[6]

-

Aryl Ether: The presence of the aryl-alkyl ether linkage will give rise to two strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[2][3][4]

-

Difluorobenzene: The aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations will result in several bands in the 1600-1450 cm⁻¹ range. Strong absorptions due to C-F stretching are expected in the fingerprint region, typically between 1200 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum (EI)

| m/z | Predicted Fragment |

|---|---|

| 168 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₃H₃]⁺ |

| 101 | [M - C₃H₃O - CO]⁺ |

| 39 | [C₃H₃]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 168, corresponding to the molecular weight of C₉H₆F₂O.

-

Major Fragmentation Pathways: A common fragmentation pathway for aryl ethers is the cleavage of the C-O bond.[10][11] For this compound, the most likely initial fragmentation is the loss of the propargyl radical (•C₃H₃) to give a fragment at m/z 129, corresponding to the 1,4-difluorophenoxy cation. This cation could then undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield a fragment at m/z 101. The propargyl cation [C₃H₃]⁺ itself is a stable species and is expected to be observed at m/z 39.

Experimental Protocols

The following are detailed, hypothetical methodologies for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a spectral width of approximately 250 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 30-300.

-

Acquire data in full-scan mode to obtain the complete fragmentation pattern.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the major fragment ions.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this guide offers a valuable resource for the unambiguous identification and characterization of this and related compounds. The presented methodologies and interpretations are intended to support the work of researchers and scientists in the fields of chemical synthesis, drug discovery, and materials science, facilitating the advancement of their research endeavors.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link][5]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link][6]

-

Khan Academy. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link][9]

-

National Center for Biotechnology Information. (n.d.). 2,5-Difluorophenol. PubChem. [Link]

- Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 13(5), 431-438.

-

ResearchGate. (n.d.). Partial ¹H NMR spectra of (A) propargyl bromide 2a (80% solution in toluene) and (B) propargyl bromide 2a treated with Sn40°C material in D2O for 30 min. [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb. [Link]

-

SpectraBase. (n.d.). Propargyl bromide. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of propargyl bromide. [Link]

- Loemker, J. E., Read Jr, J. M., & Goldstein, J. H. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 15(4), 433-438.

-

SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Structure determination of 2,5-difluorophenol by microwave spectroscopy. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link][2]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link][3]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link][4]

-

MDPI. (2022). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. [Link]

-

National Center for Biotechnology Information. (n.d.). Propargyl bromide. PubChem. [Link]

-

ACS Publications. (1966). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). 2,5-Difluorophenol. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 2,5-Difluorophenol - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link][7]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link][10]

-

ResearchGate. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link][8]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link][11]

-

YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

University of California, Irvine. (n.d.). Mass spectrometry. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

-

nmrshiftdb2. (n.d.). Historical NMR shift predictions and bibliography. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. studylib.net [studylib.net]

An In-depth Technical Guide to the Solubility of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene in Organic Solvents

Introduction

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the compound 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene emerges as a versatile building block. Its unique trifecta of a difluorinated aromatic ring, an ether linkage, and a terminal alkyne group offers a rich scaffold for molecular elaboration. The fluorination pattern can enhance metabolic stability and binding affinity, while the propargyl ether provides a reactive handle for click chemistry and other coupling reactions. However, the effective utilization of this, or any, chemical intermediate is fundamentally governed by its behavior in solution. A thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for reaction design, purification, formulation, and ultimately, the successful translation of a molecule from a concept to a tangible outcome.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published empirical data for this specific molecule, we will first establish a robust theoretical framework to predict its solubility based on its structural attributes. Subsequently, we will present detailed, field-proven experimental protocols to empower researchers to determine its solubility in any given organic solvent with confidence. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of solubility to accelerate their research and development endeavors.

Theoretical Framework for Predicting Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation[1]. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible[2][3]. To predict the solubility of this compound, we must first dissect its molecular structure to understand its polarity and potential for intermolecular interactions.

Molecular Structure and Polarity Analysis:

-

1,4-Difluorobenzene Ring: The benzene ring itself is nonpolar. The two fluorine atoms, being highly electronegative, create strong C-F bond dipoles. However, in a 1,4- (or para) substitution pattern, these dipoles are oriented in opposite directions, leading to a significant cancellation and a relatively low overall molecular dipole moment for the 1,4-difluorobenzene core itself[4][5][6][7]. This imparts a degree of hydrophobicity to this part of the molecule.

-

Ether Linkage (-O-): The oxygen atom in the ether linkage is electronegative and has two lone pairs of electrons. This introduces a polar character to the molecule and allows it to act as a hydrogen bond acceptor.

-

Propargyl Group (-CH2-C≡CH): The terminal alkyne (C≡CH) possesses a slightly acidic proton, making it a very weak hydrogen bond donor. The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, contributing to the molecule's overall electronic profile.

Overall Polarity Prediction:

Combining these features, this compound (Molecular Formula: C9H6F2O, Molecular Weight: 168.14 g/mol [8]) can be classified as a molecule of intermediate polarity with a significant nonpolar surface area from the aromatic ring, but also polar functionalities (ether) capable of specific interactions. It is not expected to be highly soluble in very nonpolar solvents like alkanes, nor in highly polar, protic solvents like water. Its solubility will be most favorable in organic solvents that can engage in dipole-dipole interactions and potentially accept or donate hydrogen bonds to a limited extent.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can make informed predictions about the solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane / Heptane | Nonpolar | Low | The polarity of the solute, primarily due to the ether group, is too high to be overcome by the weak van der Waals forces offered by alkanes. |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of toluene can engage in π-π stacking with the difluorobenzene ring of the solute, which may enhance solubility compared to alkanes. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM has a significant dipole moment and can effectively solvate the polar regions of the solute without engaging in strong hydrogen bonding. |

| Diethyl Ether | Polar Aprotic | Moderate to High | The ether solvent can act as a hydrogen bond acceptor for the terminal alkyne proton and has a polarity that is reasonably well-matched to the solute. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | High | Ethyl acetate is a versatile solvent of intermediate polarity with a hydrogen bond accepting carbonyl group, making it a good candidate for dissolving the solute. |

| Acetone | Polar Aprotic | High | Similar to ethyl acetate, acetone's polarity and ability to accept hydrogen bonds should facilitate the dissolution of the solute. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should be effective at solvating the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | As a cyclic ether, THF is a good hydrogen bond acceptor with a polarity well-suited to dissolve the target molecule. |

| Methanol / Ethanol | Polar Protic | Moderate | While these alcohols can act as hydrogen bond donors and acceptors, their strong hydrogen-bonding network may be disrupted by the largely nonpolar difluorobenzene ring, potentially limiting solubility compared to polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) | Polar Aprotic | Very High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions and are excellent solvents for a wide range of organic molecules. |

Experimental Protocols for Solubility Determination

While theoretical predictions are valuable, empirical determination is the gold standard[3]. The following protocols provide systematic approaches for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative "Thumb Test" for Solubility Screening

This rapid method is ideal for screening a range of solvents to quickly categorize solubility as high, partial, or low/insoluble.

Objective: To visually assess the solubility of this compound in various solvents at room temperature.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetone, ethanol, DMSO)

-

Small test tubes or vials (e.g., 13x100 mm test tubes or 4 mL vials)

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Place approximately 10-20 mg of this compound into a series of clean, dry test tubes. The exact amount is not critical, but it should be consistent across all tests.

-

Solvent Addition: Add the first solvent to the first test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and to overcome any kinetic barriers to dissolution[2][9].

-

Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.

-

Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL. Observe the mixture after each addition and mixing step.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved even after vigorous mixing.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 2-6 for each solvent to be tested.

Workflow Diagram for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measurement of solubility in mg/mL or mol/L by determining the mass of solute that can dissolve in a specific volume of solvent to form a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed collection vials

-

Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down system)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. "Excess" means adding enough solid so that a significant amount will remain undissolved.

-

Add a precisely known volume of the chosen solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe (e.g., 2.0 mL).

-

Attach a syringe filter to the syringe and dispense the solution through the filter into a pre-weighed (tared) collection vial. This step is crucial to remove any undissolved micro-particles.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the collection vial using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen. Ensure complete removal of the solvent.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the collection vial containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial tare weight of the vial.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of sample collected (mL)

-

Workflow Diagram for Quantitative Gravimetric Analysis:

Caption: Workflow for quantitative solubility determination.

Data Interpretation and Application

The solubility data, whether qualitative or quantitative, is immediately applicable to various laboratory and process development scenarios:

-

Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields. If this compound is a starting material, selecting a solvent in which it is highly soluble is paramount.

-

Crystallization and Purification: To purify the compound or a product derived from it via crystallization, a solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The screening protocol is the first step in identifying such a system.

-

Chromatography: Understanding solubility helps in choosing an appropriate "strong" solvent for dissolving the sample before injection into a chromatography system (e.g., HPLC, GC) and in selecting the mobile phase.

-

Formulation and Drug Delivery: In pharmaceutical development, solubility is a key determinant of a drug's bioavailability. For active pharmaceutical ingredients (APIs), finding a suitable solvent or co-solvent system is essential for creating liquid formulations.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. Retrieved from [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 22). PubMed. Retrieved from [Link]

-

Chemical Properties of Benzene, 1,4-difluoro- (CAS 540-36-3). (n.d.). Cheméo. Retrieved from [Link].

-

1,4-Difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

1-Fluoro-4-(prop-2-en-1-yloxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Benzene, 1,4-difluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Bromo-2,5-difluoro-4-(prop-2-yn-1-yloxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Difluorobenzene with Water. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

This compound. (n.d.). AOBChem. Retrieved from [Link]

-

Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. (n.d.). ResearchGate. Retrieved from [Link]

-

9-Borafluorenes: Synthesis, Properties, and Reactivity. (2021, March 3). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Benzene, 1,4-difluoro- (CAS 540-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,4-difluoro- [webbook.nist.gov]

- 7. 1,4-二氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound,(CAS# 457628-36-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Strategic Deployment of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a powerful strategy in the discovery of novel therapeutic agents. This technical guide delves into the untapped potential of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene , a compound poised at the intersection of bioorthogonal chemistry and strategic bioisosterism. By dissecting its constituent parts—the terminal alkyne of the propargyl ether and the 1,4-difluorinated phenyl ring—we illuminate a landscape of compelling applications for researchers, scientists, and drug development professionals. This document provides a forward-looking perspective on how this versatile building block can be leveraged for the rapid generation of compound libraries, the targeted delivery of therapeutic payloads, and the design of novel covalent inhibitors. Each proposed application is substantiated with detailed, field-proven experimental protocols and a discussion of the underlying scientific principles, offering a roadmap for its integration into contemporary drug discovery pipelines.

Introduction: Unveiling a Multifaceted Chemical Tool

The design of small molecule therapeutics is an exercise in molecular precision, where the strategic incorporation of specific functional groups can profoundly influence a compound's pharmacological profile. This compound is a molecule that, while not extensively described in the literature, encapsulates two of the most impactful moieties in modern medicinal chemistry.

-

The Propargyl Ether: This functional group provides a terminal alkyne, a linchpin of "click chemistry."[1] Its linear geometry and reactivity make it an ideal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction that forges stable triazole linkages with high efficiency and specificity.[1] This allows for the modular assembly of complex molecules in a reliable and predictable manner.[2] Beyond its role in bioconjugation, the terminal alkyne can also serve as a latent electrophile, capable of forming covalent bonds with nucleophilic residues in protein active sites.[3]

-

The 1,4-Difluorobenzene Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[4] The 1,4-difluoro substitution pattern, in particular, serves as a valuable bioisostere for various functional groups, influencing parameters such as metabolic stability, pKa, and binding affinity through favorable electrostatic interactions.[4][5] The electron-withdrawing nature of the fluorine atoms can also impact the reactivity of the adjacent propargyl ether.

This guide will explore the synergistic potential of these two motifs within this compound, presenting a series of potential applications backed by robust scientific rationale and detailed experimental workflows.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of the title compound is the Williamson ether synthesis, a classic SN2 reaction.[6][7] This involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[7]

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from commercially available 2,5-difluorophenol and propargyl bromide.

Materials:

-

2,5-Difluorophenol

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluorophenol (1.0 eq).

-

Add anhydrous acetone to dissolve the phenol.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Slowly add propargyl bromide (1.2 eq) to the reaction mixture via syringe.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Rinse the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Application I: A Versatile Building Block for Compound Library Synthesis via Click Chemistry

The terminal alkyne of this compound is an ideal handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][8] This reaction allows for the rapid, efficient, and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with a wide variety of azide-containing molecules.[1] This modular approach is exceptionally well-suited for the generation of large and diverse compound libraries for high-throughput screening.[9]

Scientific Rationale

By synthesizing a library of diverse azides, each can be "clicked" onto the this compound scaffold. The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable moiety that can participate in hydrogen bonding and dipole interactions within a protein binding pocket. The 1,4-difluorophenyl group can then explore specific interactions, potentially acting as a bioisostere for other functionalities and enhancing binding affinity or metabolic stability.[4]

Experimental Protocol: General Procedure for CuAAC-Mediated Library Synthesis

This protocol provides a general method for the parallel synthesis of a small library of compounds.

Materials:

-

This compound

-

A library of diverse organic azides (e.g., benzyl azide, phenethyl azide, various substituted aryl azides)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

96-well reaction block or individual reaction vials

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 M solution of this compound in tert-butanol.

-

Prepare 1 M solutions of each azide from the library in tert-butanol.

-

Prepare a fresh 1 M aqueous solution of sodium ascorbate.

-

Prepare a 0.5 M aqueous solution of CuSO₄·5H₂O.

-

-

Reaction Setup (per well/vial):

-

To each well of a 96-well plate or individual reaction vial, add the this compound stock solution (1.0 eq).

-

Add a different azide stock solution (1.05 eq) to each well.

-

Add tert-butanol and deionized water to achieve a 1:1 solvent ratio.

-

Add the CuSO₄·5H₂O solution (0.05 eq).

-

Initiate the reaction by adding the sodium ascorbate solution (0.1 eq).

-

-

Reaction and Workup:

-

Seal the plate/vials and stir or shake at room temperature for 12-24 hours.

-

Monitor the reaction completion by LC-MS analysis of a representative well.

-

Upon completion, the reactions can be diluted with water and extracted with ethyl acetate. The combined organic extracts can be washed with brine, dried over MgSO₄, and concentrated.

-

Purification can be achieved via preparative HPLC or flash chromatography.

-

Caption: Workflow for CuAAC-mediated library synthesis.

Application II: A Handle for Advanced Bioconjugates and Targeted Therapeutics

The bioorthogonal nature of the terminal alkyne makes this compound an excellent component for the synthesis of more complex and targeted therapeutic modalities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10][11] The linker that connects the antibody to the drug is a critical component, influencing the ADC's stability and efficacy.[11]

Scientific Rationale: this compound can be incorporated into a linker, which is then attached to a cytotoxic payload. The resulting alkyne-functionalized payload can be conjugated to an azide-modified antibody via CuAAC. The difluorobenzene moiety can contribute to the overall physicochemical properties of the linker-payload complex, potentially improving solubility and cell permeability.

Caption: General scheme for ADC synthesis using the alkyne handle.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12][13] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[13]

Scientific Rationale: The terminal alkyne of our title compound can be used as a "clickable" handle in the modular synthesis of PROTACs.[2][12] For example, a target protein ligand can be functionalized with an azide, and an E3 ligase ligand can be attached to the this compound scaffold. The two fragments can then be joined via CuAAC. This modular approach allows for the rapid optimization of the linker length and composition, which is crucial for achieving potent and selective protein degradation.[2]

Experimental Protocol: Modular PROTAC Synthesis via CuAAC

This protocol outlines the final "click" step in a modular PROTAC synthesis.

Materials:

-

Azide-functionalized target protein ligand (1.0 eq)

-

This compound-E3 ligase ligand conjugate (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent system (e.g., DMF or t-BuOH/water)

Procedure:

-

In a reaction vial, dissolve the azide-functionalized target protein ligand and the alkyne-functionalized E3 ligase ligand conjugate in the chosen solvent.

-

Add the CuSO₄·5H₂O solution.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, purify the PROTAC by preparative HPLC.

Application III: A Scaffold for Covalent Inhibitors

While often used for its bioorthogonality, the terminal alkyne can also be employed as a "warhead" for the design of targeted covalent inhibitors.[3] These inhibitors form an irreversible bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to prolonged and potent inhibition.[3]

Scientific Rationale